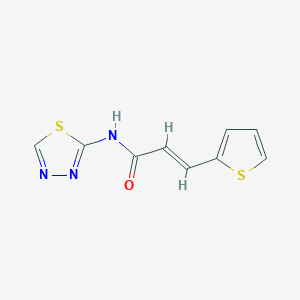

![molecular formula C16H16N4O2 B3012796 1-甲基-3-((5R,8S)-6,7,8,9-四氢-5H-5,8-二亚氨基环庚并[d]嘧啶-10-羰基)吡啶-2(1H)-酮 CAS No. 1904232-92-3](/img/structure/B3012796.png)

1-甲基-3-((5R,8S)-6,7,8,9-四氢-5H-5,8-二亚氨基环庚并[d]嘧啶-10-羰基)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

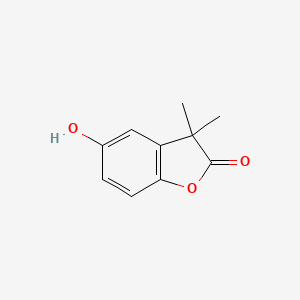

The compound 1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one is a complex molecule that appears to be related to a class of compounds known for their antibacterial and antithrombotic properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic pathways described in the papers offer insights into the potential synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly with a suitable pyridinone precursor. Additionally, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from enamines indicates that the compound could be synthesized through a multi-step process involving the formation of an enamine intermediate followed by cyclization and functional group transformations .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimidine ring fused to a cyclohepta ring system, as indicated by the "cyclohepta[d]pyrimidine" portion of the name. The presence of a tetrahydro-5H-5,8-epimino group suggests a saturated ring with a nitrogen-containing epimino bridge. The "1-methyl" and "10-carbonyl" substituents indicate methyl and carbonyl functional groups attached to the pyridinone ring, which may influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from the reactivity of similar structures. For instance, the presence of a carbonyl group adjacent to a nitrogen atom in the pyrimidine ring could make it susceptible to nucleophilic attacks. The epimino group may also participate in reactions typical of amines, such as alkylation or acylation. The spatial arrangement around the nitrogen atoms, as mentioned in the first paper, could affect the compound's selectivity in biological systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can hypothesize based on the properties of structurally similar compounds. The compound is likely to have a significant degree of lipophilicity due to the presence of a benzyl group, which could enhance its ability to penetrate lipid membranes. The tetrahydroquinoline derivatives' specificity and inhibitory activity against bacterial dihydrofolate reductase suggest that the compound may also exhibit antibacterial activity . The antithrombotic properties of related pyrido[4,3-d]pyrimidine-2,4-diones suggest potential therapeutic applications in preventing thrombosis .

科学研究应用

新型杂环化合物的合成

- 已经对新型吡啶并[3′,2′:4,5]噻并[3,2‐d]嘧啶的合成进行了研究,展示了在药物化学和材料科学中可能有用创建复杂杂环体系的方法 (Bakhite 等人,2005 年)。

抗菌和抗癌剂

- 已经合成并评估了吡喃并[2,3-d]嘧啶衍生物的抗菌和抗癌活性,突出了此类化合物的潜在治疗应用 (Abd El-Sattar 等人,2021 年)。

抗菌活性

- 已经研究了新型吡啶并噻吩并嘧啶和吡啶并噻吩并三嗪的合成和抗菌活性,提供了这些化合物在开发新型抗菌剂中的潜在用途的证据 (Abdel-rahman 等人,2002 年)。

结构和电子研究

- 已经对噻并嘧啶衍生物的结构参数、电子、线性和非线性光学探索进行了研究,以了解它们在包括非线性光学 (NLO) 和药理学在内的各种应用中的潜力 (Hussain 等人,2020 年)。

作用机制

属性

IUPAC Name |

1-methyl-3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-19-6-2-3-11(15(19)21)16(22)20-10-4-5-14(20)12-8-17-9-18-13(12)7-10/h2-3,6,8-10,14H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIUTLYXSGFJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)